

Ac-EVKKQR-pNA stability and proper storage conditions

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Compound of Interest

Compound Name: Ac-EVKKQR-pNA

Cat. No.: B15568210

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Technical Support Center: Ac-EVKKQR-pNA

Disclaimer: Specific stability and storage data for the peptide nucleic acid (PNA) sequence **Ac-EVKKQR-pNA** are not publicly available. The following information is based on the general properties of PNAs and should be considered as a guideline. For critical applications, it is highly recommended to perform in-house stability studies or obtain a product-specific datasheet from the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for PNA oligonucleotides like **Ac-EVKKQR-pNA**?

A: Lyophilized PNA oligonucleotides are generally stable for extended periods when stored under proper conditions. For optimal long-term stability, lyophilized PNAs should be stored at -20°C or colder, desiccated, and protected from light. When stored under these conditions, PNAs are expected to be stable for at least one to two years.

Q2: How should I store **Ac-EVKKQR-pNA** once it is reconstituted in a solvent?

A: The stability of PNAs in solution is dependent on the storage buffer and temperature. It is generally recommended to prepare aliquots of the reconstituted PNA to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C or colder. The choice of solvent is crucial; nuclease-free water or appropriate buffer systems (e.g., TE buffer) are commonly used.

The pH of the storage buffer should be maintained within a neutral and stable range, as extreme pH values can affect the integrity of the PNA.

Q3: Are PNA oligonucleotides sensitive to freeze-thaw cycles?

A: While PNAs are generally more robust than DNA or RNA, repeated freeze-thaw cycles can still lead to degradation and a decrease in experimental reproducibility. It is best practice to aliquot reconstituted PNA into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: What is the general thermal stability of PNAs?

A: PNA-nucleic acid duplexes are known to be more thermally stable than the corresponding DNA-DNA or RNA-RNA duplexes.^[1]^[2] This increased stability is attributed to the neutral backbone of PNAs, which eliminates electrostatic repulsion.^[2] However, prolonged exposure to high temperatures can still lead to degradation. For instance, while some PNAs show stability at room temperature for a limited time, they can undergo complete solvolysis at temperatures above 80°C.^[3]^[4]

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Binding Assays

Possible Cause	Troubleshooting Step
PNA Degradation	- Ensure PNA has been stored correctly (lyophilized at -20°C, in aliquots if in solution).- Avoid multiple freeze-thaw cycles.- Run a quality control check (e.g., HPLC or mass spectrometry) on an aliquot of your PNA stock.
Suboptimal Hybridization Conditions	- Optimize hybridization buffer composition (salt concentration can still influence PNA-DNA/RNA binding).- Adjust hybridization temperature and time.- Verify the concentration and integrity of the target nucleic acid.
Incorrect PNA Concentration	- Re-quantify the PNA stock solution using a reliable method (e.g., UV-Vis spectroscopy at 260 nm, using the appropriate molar extinction coefficient).

Issue 2: High Background Signal

Possible Cause	Troubleshooting Step
Non-specific Binding	- Increase the stringency of washing steps (higher temperature, lower salt concentration).- Include blocking agents (e.g., BSA, salmon sperm DNA) in the hybridization buffer.- Titrate the PNA concentration to find the optimal signal-to-noise ratio.
Contamination	- Use nuclease-free water and reagents.- Maintain a clean working environment to prevent cross-contamination.

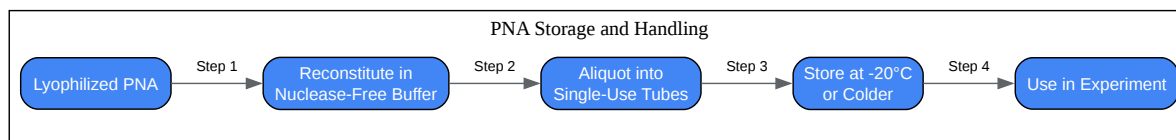
Experimental Protocols

General Protocol for PNA Reconstitution

- Centrifuge: Briefly centrifuge the vial containing the lyophilized PNA to ensure the pellet is at the bottom.

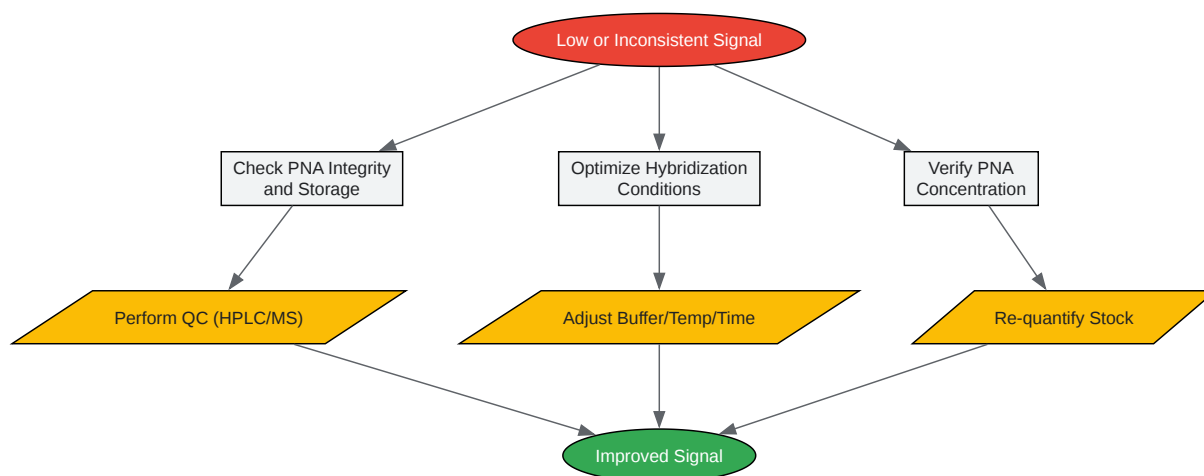
- **Solvent Addition:** Add the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration.
- **Vortex:** Gently vortex the vial to dissolve the PNA pellet completely.
- **Incubation (Optional):** If the PNA is difficult to dissolve, a brief incubation at a slightly elevated temperature (e.g., 37-50°C) for a few minutes can be helpful.
- **Aliquot:** Dispense the PNA solution into single-use, low-adhesion microcentrifuge tubes.
- **Storage:** Store the aliquots at -20°C or colder, protected from light.

Visualizations



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Caption: Recommended workflow for PNA storage and handling.



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Caption: Troubleshooting logic for low signal in PNA assays.

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